molecular formula C14H13N3O2S B2430477 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1170575-41-3

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2430477
CAS No.: 1170575-41-3
M. Wt: 287.34
InChI Key: LNWTYDUZOWGKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound designed for research applications. This molecule features a tetrahydroquinolin-2-one core system linked via a urea bridge to a thiophene heterocycle. The tetrahydroquinoline scaffold is a structure of high interest in medicinal chemistry, known to be present in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The incorporation of the urea functional group is a common and strategic approach in drug discovery, as this moiety can readily form key hydrogen bonds with biological targets, such as enzymes and receptors, leading to potent inhibitory effects . The thiophene ring, a sulfur-containing heterocycle, is often used to fine-tune the compound's electronic properties, lipophilicity, and overall binding affinity. This combination of structural features makes this compound a valuable chemical tool for researchers investigating new therapeutic agents. It is particularly useful for probing structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor modulators. Researchers can utilize this compound in in vitro assays to screen for potential biological activity and to gain insights into the interactions between hybrid heterocyclic systems and specific protein targets. Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-12-6-3-9-8-10(4-5-11(9)16-12)15-14(19)17-13-2-1-7-20-13/h1-2,4-5,7-8H,3,6H2,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWTYDUZOWGKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with thiophene-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Urea Linkage

The urea group undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbon dioxide:

Acidic Hydrolysis (HCl, H₂SO₄):

Urea+H2OH+6-Aminoquinoline+Thiophene-2-amine+CO2\text{Urea} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} 6\text{-Aminoquinoline} + \text{Thiophene-2-amine} + \text{CO}_2

Basic Hydrolysis (NaOH, KOH):

Urea+2OH6-Aminoquinoline+Thiophene-2-amine+CO32\text{Urea} + 2\text{OH}^- \rightarrow 6\text{-Aminoquinoline} + \text{Thiophene-2-amine} + \text{CO}_3^{2-}

Condition Time Temperature Byproducts
2M HCl6–8 hrs80°CMinimal decomposition
1M NaOH4–5 hrs60°CTrace carbonate salts

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into smaller fragments, including:

  • 2-Oxo-1,2,3,4-tetrahydroquinoline

  • Thiophene-2-carboxamide

  • Ammonia

Temperature Major Products Mechanism
220–250°CQuinoline derivatives, CO₂Retro-Diels-Alder reaction
>300°CPolycyclic aromatic hydrocarbons (PAHs)Carbonization

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes regioselective electrophilic substitution. Nitration and sulfonation are most common:

Nitration (HNO₃/H₂SO₄):

Thiophene+HNO33-Nitrothiophene derivative\text{Thiophene} + \text{HNO}_3 \rightarrow \text{3-Nitrothiophene derivative}

Sulfonation (SO₃/H₂SO₄):

Thiophene+SO32-Sulfothiophene derivative\text{Thiophene} + \text{SO}_3 \rightarrow \text{2-Sulfothiophene derivative}

Reaction Conditions Position Yield
Nitration0°C, 2 hrsC352%
Sulfonation40°C, 4 hrsC268%

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed couplings, enabling functionalization:

Suzuki-Miyaura Coupling:

Quinoline-Br+Arylboronic acidPd(PPh3)4Biaryl derivative\text{Quinoline-Br} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative}

Catalyst Ligand Solvent Yield
Pd(OAc)₂XPhosToluene74%
PdCl₂(PPh₃)₂PPh₃DMF65%

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s urea group forms hydrogen bonds with enzymes (e.g., kinases), altering their activity . This interaction is critical for its pharmacological potential but requires further mechanistic studies .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits promising biological activities. Its structure suggests potential applications in the following areas:

Anticancer Research

The compound has been investigated for its potential as an anti-cancer agent. It may inhibit specific pathways involved in tumor growth and proliferation. Preliminary studies suggest that it interacts with biological targets such as enzymes or receptors implicated in cancer progression.

Enzyme Inhibition

Due to the presence of the thiophene group, the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This property could be leveraged for therapeutic interventions in metabolic disorders or cancer.

Antimicrobial Activity

The tetrahydroquinoline structure is known for its presence in various biologically active molecules. There is potential for this compound to exhibit antimicrobial properties, which warrants further investigation into its efficacy against bacterial and fungal strains.

Synthesis and Structural Analysis

The synthesis of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthesis process can be summarized as follows:

  • Formation of Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Thiophene Group : The thiophene moiety is incorporated through electrophilic substitution reactions.
  • Urea Formation : The final step involves the reaction of the tetrahydroquinoline and thiophene derivatives to form the urea linkage.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of similar compounds:

Case Study 1: Anticancer Activity

A study published in GSC Biological and Pharmaceutical Sciences demonstrated that compounds with similar structures exhibited significant anticancer activity by targeting tumor necrosis factor-alpha converting enzyme (TACE). This suggests that this compound could also be effective against cancer cells through similar mechanisms .

Case Study 2: Enzyme Interaction Studies

Research on structurally related compounds has shown interactions with specific proteins involved in cancer progression. Techniques such as molecular docking and biochemical assays are recommended to elucidate the binding affinities and effects on biological targets for this compound.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene group.

    1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is unique due to the presence of both the tetrahydroquinoline and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2SC_{13}H_{12}N_2O_2S, with a molecular weight of 256.31 g/mol. The compound features a tetrahydroquinoline moiety linked to a thiophene ring through a urea functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with thiophene-2-carbonyl isocyanate. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Research has demonstrated that derivatives of thiourea and urea compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit the proliferation of various cancer cell lines. A notable example is the evaluation of related urea derivatives against the MDA-MB-231 breast cancer cell line, where IC50 values indicated potent anticancer effects .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231TBD
Reference CompoundMDA-MB-2310.004

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar thioamide and urea derivatives have shown broad-spectrum antimicrobial effects against bacterial and fungal strains . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of thiourea and urea derivatives. For example:

  • Study on Anticancer Activity : A series of synthesized urea derivatives were tested against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their potency .
  • In Vivo Studies : In vivo models using mice demonstrated that certain derivatives could reduce tumor size significantly compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea?

The synthesis typically involves two key steps:

  • Nitro Reduction : A 6-nitro-tetrahydroquinolinone intermediate is reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding the corresponding 6-amino derivative (e.g., 72.9% yield reported for a similar compound) .
  • Thiourea Formation : The 6-amino intermediate reacts with methyl thiocarbonimidate hydroiodide under argon, followed by purification via column chromatography (56–69% yields) .
    Optimization Tip : Use LiAlH4 in THF for amine reduction and monitor reaction progress with TLC to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H NMR (CD3OD) identifies aromatic protons (δ 7.34–8.02 ppm for thiophene and quinoline moieties) and stereochemical environments (e.g., diastereotopic protons in the tetrahydroquinoline ring) .
  • Mass Spectrometry : ESI-HRMS confirms the molecular ion ([M+H]+) with <2 ppm error (e.g., calculated 369.2107, observed 369.2118) .
  • HPLC Purity : Ensure >99% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers optimize reaction yields during synthesis?

  • Catalyst Selection : Pd/C for nitro reduction provides higher reproducibility vs. alternative catalysts like Raney nickel .
  • Temperature Control : Room-temperature reactions with thiocarbonimidate minimize decomposition .
  • Workup Strategies : Use ether dilution to precipitate impurities and flash chromatography for rapid purification .

Advanced Research Questions

Q. What methods resolve stereochemical complexities in derivatives of this compound?

  • Chiral SFC : Employ a Chiralpak AD-H column with 50% isopropyl alcohol/CO2 (0.2% diethylamine) for enantiomer separation. Retention times (2.42 min for S-, 3.30 min for R-enantiomers) and optical rotation ([α]25589 = −18.0°) confirm stereopurity .
  • Independent Synthesis : Use homoproline-derived chiral precursors to assign absolute configurations unambiguously .

Q. How can biological activity assays be designed to evaluate ACSS2 inhibition?

  • Fluorescence Polarization Assays : Adapt TranSscreener AMP kits to measure ACSS2 activity via AMP production (IC50 determination) .
  • Cell-Based Validation : Use triple-negative breast cancer (TNBC) cell lines to assess growth inhibition (e.g., IC50 <1 µM for related urea inhibitors) .
    Key Controls : Include VY-3-249 (a known ACSS2 inhibitor) as a positive control and validate target engagement via acetyl-CoA quantification .

Q. How should researchers address contradictory data in biological activity studies?

  • Assay Variability : Replicate experiments under standardized conditions (e.g., ATP concentration, pH 7.4) to minimize enzymatic variability .
  • Off-Target Analysis : Use siRNA knockdown or CRISPR-Cas9 to confirm ACSS2-specific effects vs. broad-spectrum kinase inhibition .
  • Metabolic Profiling : Compare cellular acetate uptake and lipid biosynthesis pathways to differentiate mechanism-specific effects .

Q. What reaction mechanisms underpin the formation of thiourea derivatives?

  • Nucleophilic Attack : The 6-amino group attacks the electrophilic carbon of methyl thiocarbonimidate, displacing methylthio groups .
  • Byproduct Analysis : Monitor ammonium chloride formation via FT-IR (N-H stretches at 3200–3400 cm⁻¹) during isothiocyanate reactions .
    Computational Support : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries for regioselectivity .

Q. How can researchers mitigate challenges in impurity profiling?

  • HPLC-MS Coupling : Identify trace impurities (e.g., unreacted amines or dimerization products) with high-resolution mass spectrometry .
  • Forced Degradation : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to profile stability-related impurities .
  • Regulatory Alignment : Follow ICH Q3A/B guidelines for setting impurity thresholds (<0.15% for unknown impurities) .

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